molecular formula C11H17Cl3N2 B15314366 1-(4-Chlorophenyl)piperidin-4-aminedihydrochloride

1-(4-Chlorophenyl)piperidin-4-aminedihydrochloride

Cat. No.: B15314366
M. Wt: 283.6 g/mol
InChI Key: FDEGKEGVXBTHJA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)piperidin-4-aminedihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)piperidin-4-aminedihydrochloride typically involves the reaction of 4-chlorobenzaldehyde with piperidine, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)piperidin-4-aminedihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)piperidin-4-aminedihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)piperidin-4-aminedihydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-(4-Chlorophenyl)piperidin-4-aminedihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17Cl3N2

Molecular Weight

283.6 g/mol

IUPAC Name

1-(4-chlorophenyl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C11H15ClN2.2ClH/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14;;/h1-4,10H,5-8,13H2;2*1H

InChI Key

FDEGKEGVXBTHJA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC=C(C=C2)Cl.Cl.Cl

Origin of Product

United States

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